Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate

Description

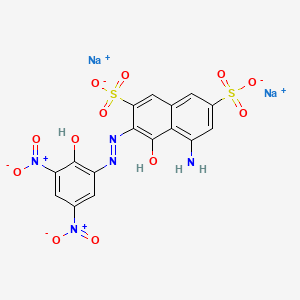

This compound is an azo dye characterized by a naphthalene disulphonate backbone substituted with amino, hydroxy, and azo functional groups. The azo linkage connects the naphthalene core to a 2-hydroxy-3,5-dinitrophenyl moiety. Azo dyes of this class are typically used in textiles, cosmetics, and industrial applications due to their vibrant colors and stability .

Properties

CAS No. |

3769-61-7 |

|---|---|

Molecular Formula |

C16H9N5Na2O12S2 |

Molecular Weight |

573.4 g/mol |

IUPAC Name |

disodium;5-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H11N5O12S2.2Na/c17-9-5-8(34(28,29)30)1-6-2-12(35(31,32)33)14(16(23)13(6)9)19-18-10-3-7(20(24)25)4-11(15(10)22)21(26)27;;/h1-5,22-23H,17H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |

InChI Key |

BQGYUNGTFSKSJF-UHFFFAOYSA-L |

Canonical SMILES |

C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE typically involves the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt . The reaction conditions often include maintaining a specific pH and temperature to ensure the successful coupling of the diazonium salt with the naphthalenedisulfonic acid derivative. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE has a wide range of scientific research applications:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in histological staining to highlight cellular structures.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks

Mechanism of Action

The mechanism of action of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE involves its interaction with specific molecular targets and pathways. The compound’s azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular structures and functions, making the compound useful in various staining and analytical techniques .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities among the target compound and its analogues:

Key Observations :

- Nitro Groups : The target compound and 72828-77-4 () share nitro substituents, which enhance lightfastness but may raise toxicity concerns. In contrast, 6826-53-5 () lacks nitro groups but includes a sulfonamide group, improving solubility and reducing environmental persistence .

- Azo Group Multiplicity: 70210-24-1 () features two azo linkages, likely intensifying color but reducing solubility compared to mono-azo analogues .

- Chlorine and Sulfonamide : 6826-53-5 () incorporates chlorine and sulfonamide, enhancing binding to synthetic fibers like nylon .

Physicochemical Properties

Solubility and Stability

- Sulfonate Groups : All compounds contain sulfonate groups, ensuring moderate to high water solubility. However, 70210-24-1 () has the highest molecular weight (782.58 g/mol), which may reduce solubility compared to lighter analogues like 72828-77-4 (648.49 g/mol) .

- pH Sensitivity: Hydroxy and amino groups in the target compound and 72828-77-4 () make these dyes pH-sensitive, favoring applications in acidic or neutral conditions .

Research Findings and Implications

- Toxicity Profile: Nitro-substituted azo dyes (target compound, 72828-77-4) require thorough carcinogenicity assessments, as nitro groups can metabolize into harmful amines .

- Performance Trade-offs : While 70210-24-1 () offers intense coloration, its low solubility may necessitate dyeing at elevated temperatures .

- Innovation Trends: Derivatives with phosphonate () or triazine groups () represent emerging alternatives with improved eco-profiles and application versatility .

Biological Activity

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate, commonly known as Mordant Green 36 (C.I. 17235), is a synthetic azo dye with notable biological activity. This article explores its chemical properties, synthesis, mechanisms of action, and applications in various fields.

- Molecular Formula : C16H9N5Na2O12S2

- Molecular Weight : 573.38 g/mol

- CAS Number : 3769-61-7

- Solubility : Soluble in water; exhibits different colors depending on pH and concentration.

Synthesis

The synthesis typically involves the diazotization of 2-amino-4,6-dinitrophenol followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions. This process results in the formation of the azo compound characterized by its deep green color in aqueous solutions.

This compound exhibits several biological activities attributed to its structural components:

Biological Applications

The biological activity of this compound has been explored in various contexts:

Case Studies and Research Findings

-

Staining Agent : It is widely used as a staining agent in histological applications due to its ability to bind to cellular components.

Application Description Histology Used for staining tissue samples for microscopic examination. Microbiology Effective in differentiating bacterial species based on cell wall characteristics. -

Toxicological Studies : Research indicates that some azo dyes can be toxic or carcinogenic upon metabolic activation. The safety profile of this compound is still under investigation.

Study Reference Findings Toxicity Assessment Potential toxic effects observed in specific animal models. Mutagenicity Tests Some derivatives show mutagenic potential in vitro.

Environmental Impact

Azo dyes, including this compound, have raised environmental concerns due to their persistence and potential toxicity. Regulatory bodies have begun to scrutinize the use of such compounds in consumer products.

Regulatory Considerations

The compound is subject to various regulations concerning its use in consumer products and industrial applications due to potential health risks associated with azo dyes.

| Regulation | Description |

|---|---|

| REACH Compliance | Requires assessment of risks associated with chemical substances used within the EU. |

| Banned Substances | Some azo dyes are restricted or banned in cosmetics and textiles due to health concerns. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for obtaining high-purity batches of this azo compound?

- The compound can be synthesized via diazotization and coupling reactions under controlled pH and temperature. Key steps include:

- Diazotization of 2-hydroxy-3,5-dinitroaniline in acidic medium (HCl/NaNO₂ at 0–5°C).

- Coupling with 5-amino-4-hydroxynaphthalene-2,7-disulphonic acid in alkaline conditions (pH 8–9).

- Purification via recrystallization or column chromatography to remove unreacted intermediates .

Q. How can spectroscopic techniques (UV-Vis, NMR) characterize structural and electronic properties?

- UV-Vis Spectroscopy : Measure absorbance in aqueous solution (pH-dependent λ_max shifts indicate protonation/deprotonation of hydroxyl and amino groups) .

- NMR : Use deuterated solvents (e.g., D₂O) to resolve signals for aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ ~3.5 ppm). Dynamic light scattering (DLS) may complement NMR for aggregation studies .

Q. What solubility and stability factors influence experimental handling?

- High solubility in water due to disulphonate groups; stability is pH-dependent.

- Avoid prolonged exposure to light (azo bond photodegradation) and acidic conditions (protonation reduces solubility). Store in dark, neutral buffers at 4°C .

Advanced Research Questions

Q. How do computational methods (DFT/TD-DFT) predict electronic transitions and compare with experimental data?

- Density Functional Theory (DFT) optimizes ground-state geometry, while Time-Dependent DFT (TD-DFT) models excited states. Compare computed HOMO-LUMO gaps and oscillator strengths with UV-Vis/fluorescence spectra. Discrepancies may arise from solvent effects or intermolecular interactions .

- Example: TD-DFT calculations for similar azo dyes show λ_max deviations <10 nm when solvent models (e.g., PCM) are applied .

Q. What metal-chelating properties does this compound exhibit, and how do they affect its reactivity?

- The azo (–N=N–) and hydroxyl groups enable coordination with transition metals (e.g., Co³⁺, Cr³⁺). Stability constants (log K) can be determined via spectrophotometric titration.

- Chelation may enhance photostability or alter redox behavior, relevant for catalytic or sensor applications .

Q. How can X-ray crystallography resolve structural ambiguities in polymorphs or coordination complexes?

- Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies bond lengths, angles, and packing motifs. Challenges include crystal growth due to high hydrophilicity. Synchrotron radiation improves resolution for heavy-atom derivatives .

Q. What analytical strategies detect degradation products in environmental or biological matrices?

- Use LC-MS/MS with MRM (multiple reaction monitoring) to identify nitro-reduction byproducts (e.g., aromatic amines) or sulfonate cleavage fragments.

- Isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) improve quantification accuracy in complex matrices .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental spectroscopic data?

- Re-optimize DFT parameters (e.g., basis sets, solvation models) or validate via hybrid functionals (e.g., B3LYP). Experimental λ_max shifts >20 nm may indicate aggregation or protonation states not modeled computationally .

Q. What factors explain variability in reported toxicity profiles across studies?

- Contradictions may arise from impurity levels (e.g., trace aromatic amines), assay sensitivity (e.g., Ames test vs. mammalian cell assays), or metabolite generation (e.g., azo bond cleavage in vivo). Standardize purity thresholds (≥98%) and test conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.